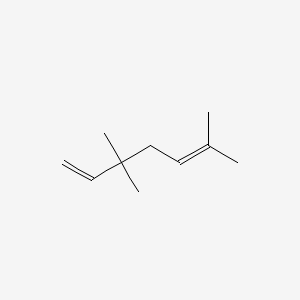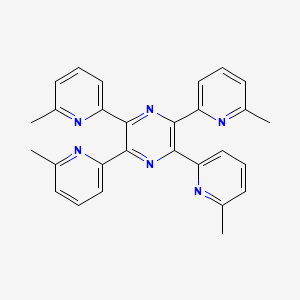
Tetrakis(6-methylpyridin-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(6-methylpyridin-2-yl)pyrazine is a complex organic compound with the molecular formula C28H24N6 It is characterized by a pyrazine core substituted with four 6-methylpyridin-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(6-methylpyridin-2-yl)pyrazine typically involves the reaction of 2,3,5,6-tetrakis(bromomethyl)pyrazine with 2-mercaptopyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The methyl groups on the pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMF or acetonitrile, and may require the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a variety of functional groups onto the pyridine rings.
Aplicaciones Científicas De Investigación
Tetrakis(6-methylpyridin-2-yl)pyrazine has several applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of Tetrakis(6-methylpyridin-2-yl)pyrazine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: Similar in structure but lacks the methyl groups on the pyridine rings.
2,3,5,6-Pyrazinetetracarboxylic acid: Another pyrazine derivative with carboxylic acid groups instead of pyridine rings.
Uniqueness
Tetrakis(6-methylpyridin-2-yl)pyrazine is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and coordination properties. This makes it a valuable compound for the synthesis of novel coordination complexes and materials with specific properties.
Propiedades
Número CAS |
25372-52-5 |
|---|---|
Fórmula molecular |
C28H24N6 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2,3,5,6-tetrakis(6-methylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C28H24N6/c1-17-9-5-13-21(29-17)25-26(22-14-6-10-18(2)30-22)34-28(24-16-8-12-20(4)32-24)27(33-25)23-15-7-11-19(3)31-23/h5-16H,1-4H3 |
Clave InChI |
VBHXXJJAQIHXBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=C(N=C(C(=N2)C3=CC=CC(=N3)C)C4=CC=CC(=N4)C)C5=CC=CC(=N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



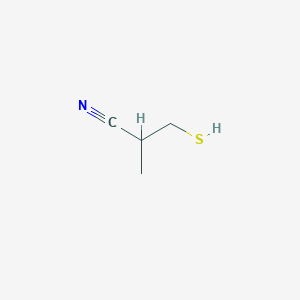
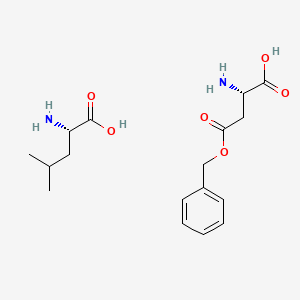
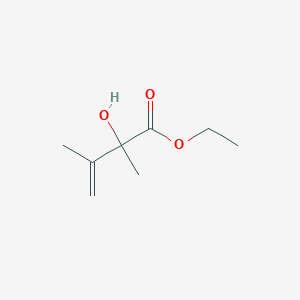


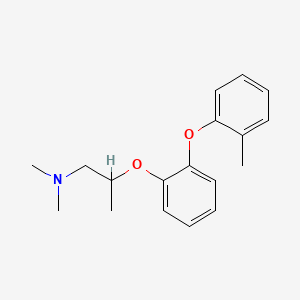

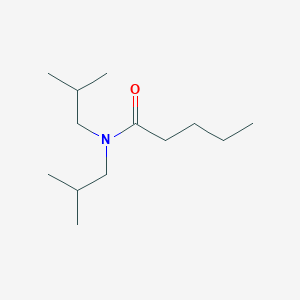
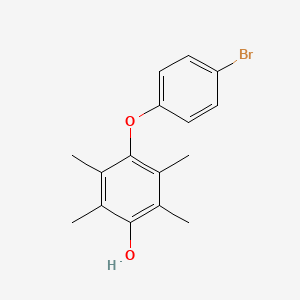
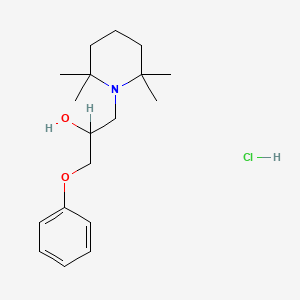
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
